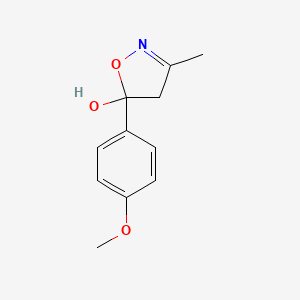

5-(4-Methoxyphenyl)-3-methyl-4,5-dihydro-1,2-oxazol-5-ol

Description

5-(4-Methoxyphenyl)-3-methyl-4,5-dihydro-1,2-oxazol-5-ol is a substituted isoxazoline derivative characterized by a five-membered oxazole ring fused with a dihydroxy moiety. The core structure consists of a 4,5-dihydro-1,2-oxazol-5-ol scaffold, where the 4-methoxyphenyl group is attached at position 5 and a methyl group at position 2. This compound belongs to a class of heterocyclic molecules known for their diverse biological activities, including antiviral, anti-inflammatory, and anticonvulsant properties .

Properties

CAS No. |

61184-60-9 |

|---|---|

Molecular Formula |

C11H13NO3 |

Molecular Weight |

207.23 g/mol |

IUPAC Name |

5-(4-methoxyphenyl)-3-methyl-4H-1,2-oxazol-5-ol |

InChI |

InChI=1S/C11H13NO3/c1-8-7-11(13,15-12-8)9-3-5-10(14-2)6-4-9/h3-6,13H,7H2,1-2H3 |

InChI Key |

AZCUWGUNRXHCRW-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NOC(C1)(C2=CC=C(C=C2)OC)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Methoxyphenyl)-3-methyl-4,5-dihydro-1,2-oxazol-5-ol typically involves the reaction of 4-methoxybenzaldehyde with a suitable nitrile under acidic or basic conditions. One common method is the aldol condensation reaction, where 4-methoxybenzaldehyde reacts with acetone in the presence of a base to form an intermediate product, which is then cyclized to form the oxazole ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of catalysts and advanced purification techniques can further improve the efficiency of the industrial production process.

Chemical Reactions Analysis

Types of Reactions

5-(4-Methoxyphenyl)-3-methyl-4,5-dihydro-1,2-oxazol-5-ol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.

Reduction: Reduction reactions can yield different reduced forms of the compound.

Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like halogens and nucleophiles can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole derivatives, while substitution reactions can produce various substituted oxazoles.

Scientific Research Applications

5-(4-Methoxyphenyl)-3-methyl-4,5-dihydro-1,2-oxazol-5-ol has several scientific research applications:

Chemistry: It is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, such as anti-inflammatory and anticancer activities.

Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 5-(4-Methoxyphenyl)-3-methyl-4,5-dihydro-1,2-oxazol-5-ol involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes by binding to their active sites, thereby affecting their catalytic activity. Additionally, the compound may interact with cellular receptors and signaling pathways, leading to various biological effects .

Comparison with Similar Compounds

Isoxazoline derivatives share structural similarities but exhibit distinct physicochemical and biological properties based on substituent variations. Below is a detailed comparison of 5-(4-Methoxyphenyl)-3-methyl-4,5-dihydro-1,2-oxazol-5-ol with related compounds:

Structural and Crystallographic Comparisons

Compound A: 5-(1-Benzofuran-2-yl)-3-(4-methylphenyl)-4,5-dihydro-1,2-oxazol-5-ol (C₁₈H₁₅NO₃)

- Structural Differences : Replaces the 4-methoxyphenyl group with a benzofuran moiety and substitutes the methyl group with a 4-methylphenyl ring.

- Crystal Data: Monoclinic system (P21/c), a = 10.2200 Å, b = 14.2289 Å, c = 10.2474 Å, β = 93.058°, V = 1488.1 ų .

- Hydrogen Bonding : Forms O—H⋯N chains along the [001] axis and weak C—H⋯O interactions, creating a 3D network .

- Conformation : The isoxazole ring adopts a shallow envelope conformation (puckering parameter Q = 0.2406 Å) with dihedral angles of 87.19° (benzofuran) and 15.51° (4-methylphenyl) .

Compound B : 3-{[3-(4-Methoxyphenyl)-4,5-dihydro-1,2-oxazol-5-yl]methyl}-1,5-dimethyl-1H-1,5-benzodiazepine-2,4-dione

- Structural Differences : Incorporates a benzodiazepine ring system linked via a methylene group to the oxazol-5-ol core.

- Biological Relevance : Designed for neuropharmacological applications, contrasting with the simpler antiviral focus of the target compound .

Compound C : 3-(Furan-2-yl)-5-(trifluoromethyl)-4,5-dihydro-1,2-oxazol-5-ol

- Structural Differences : Substitutes the 4-methoxyphenyl group with a furan ring and introduces a trifluoromethyl group.

- Electronic Effects : The electron-withdrawing CF₃ group enhances metabolic stability but reduces solubility compared to the methoxy substituent .

Key Observations :

- Electron-Donating Groups: The 4-methoxyphenyl group in the target compound improves solubility and hydrogen-bonding capacity compared to non-polar substituents like methylphenyl .

- Biological Potency : Compound A’s benzofuran moiety correlates with reported anti-HIV activity, suggesting that aromatic heterocycles enhance antiviral efficacy .

Physicochemical Properties

| Property | Target Compound | Compound A | Compound C |

|---|---|---|---|

| Molecular Weight | ~207.23 g/mol (estimated) | 293.31 g/mol | ~235.18 g/mol |

| LogP (Predicted) | 1.8–2.2 | 3.1 | 2.5 |

| Hydrogen Bond Acceptors | 4 | 4 | 4 |

| Aromatic Rings | 1 (4-methoxyphenyl) | 2 (benzofuran, phenyl) | 1 (furan) |

Note: The target compound’s lower molecular weight and LogP suggest better aqueous solubility than Compound A but reduced lipophilicity compared to Compound C .

Biological Activity

5-(4-Methoxyphenyl)-3-methyl-4,5-dihydro-1,2-oxazol-5-ol, also known by its CAS number 186028-79-5, is a compound of interest in pharmacological research due to its diverse biological activities. This article provides a detailed overview of its biological activity, including relevant data tables and findings from various studies.

Chemical Structure and Properties

The chemical structure of 5-(4-Methoxyphenyl)-3-methyl-4,5-dihydro-1,2-oxazol-5-ol is characterized by the presence of a methoxy group and an oxazole ring. Its molecular formula is , which contributes to its biological properties.

Anticancer Activity

Research has indicated that derivatives of oxazole compounds exhibit significant anticancer properties. For instance, studies have demonstrated that 5-(4-Methoxyphenyl)-3-methyl-4,5-dihydro-1,2-oxazol-5-ol shows cytotoxic effects against various cancer cell lines. The compound's mechanism involves the inhibition of cell proliferation and induction of apoptosis in cancer cells.

Table 1: Cytotoxicity of 5-(4-Methoxyphenyl)-3-methyl-4,5-dihydro-1,2-oxazol-5-ol Against Cancer Cell Lines

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF7 (Breast) | 12.5 | Induction of apoptosis |

| PC3 (Prostate) | 15.0 | Cell cycle arrest |

| HCT116 (Colon) | 10.0 | Inhibition of proliferation |

These findings suggest that the compound could be a potential candidate for further development as an anticancer agent.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Studies indicate that it possesses antibacterial and antifungal activities against various pathogens.

Table 2: Antimicrobial Activity of 5-(4-Methoxyphenyl)-3-methyl-4,5-dihydro-1,2-oxazol-5-ol

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 0.005 mg/mL |

| Escherichia coli | 0.002 mg/mL |

| Candida albicans | 0.01 mg/mL |

These results highlight the compound's potential as a therapeutic agent for treating infections caused by resistant strains.

Anti-inflammatory Properties

In addition to its anticancer and antimicrobial activities, the compound exhibits anti-inflammatory effects. It has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro.

Case Studies and Research Findings

A study published in PubMed explored the synthesis and biological activity of related oxazole compounds, noting that structural modifications can significantly influence their bioactivity. Specifically, it was found that certain derivatives maintained effective inhibition against Caenorhabditis elegans hatch and growth, suggesting a conserved mechanism linked to the oxazole structure .

Another investigation focused on the compound's effects on cancer cell lines revealed that treatment with 5-(4-Methoxyphenyl)-3-methyl-4,5-dihydro-1,2-oxazol-5-ol led to a significant increase in caspase activity, indicating enhanced apoptotic processes in treated cells .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 5-(4-Methoxyphenyl)-3-methyl-4,5-dihydro-1,2-oxazol-5-ol, and how do reaction conditions influence yield?

- Methodological Answer : The compound is typically synthesized via [3+2] cycloaddition reactions. For example, acetophenone derivatives can react with diethyl oxalate in methanol under basic conditions (e.g., sodium methoxide) at controlled temperatures (0–5°C) to form the oxazole ring. Reaction optimization requires precise solvent selection (polar aprotic solvents enhance cyclization), temperature control (to prevent side reactions like over-oxidation), and stoichiometric ratios of reagents. Yields can vary from 40% to 70% depending on purification techniques (e.g., column chromatography vs. recrystallization) .

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for verifying the oxazole ring structure and substituent positions. High-Performance Liquid Chromatography (HPLC) with UV detection ensures purity (>95% is typical for research-grade material). Mass spectrometry (MS) confirms molecular weight, while X-ray crystallography (if single crystals are obtainable) provides definitive structural elucidation .

Q. What biological activities have been reported for this compound, and what assays are typically used to evaluate them?

- Methodological Answer : Preliminary studies suggest antimicrobial, antioxidant, and neuroprotective activities. Standard assays include:

- Antimicrobial : Broth microdilution (MIC determination against S. aureus and E. coli).

- Antioxidant : DPPH radical scavenging assay.

- Neuroprotective : In vitro models like SH-SY5Y cells exposed to oxidative stress (H₂O₂) with viability measured via MTT assay.

These studies often require comparative controls (e.g., ascorbic acid for antioxidants) and dose-response validation .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities across different studies?

- Methodological Answer : Contradictions often arise from variations in assay conditions (e.g., cell lines, solvent carriers, or incubation times). To address this:

- Standardize protocols : Use established guidelines (e.g., CLSI for antimicrobial testing).

- Orthogonal assays : Confirm antioxidant activity with both DPPH and FRAP assays.

- Dose-response curves : Ensure linearity across multiple concentrations.

Cross-referencing with structurally similar compounds (e.g., oxadiazole derivatives) can also contextualize results .

Q. What strategies optimize the compound’s synthetic yield while minimizing side products?

- Methodological Answer : Key strategies include:

- Catalyst optimization : Transition metal catalysts (e.g., Cu(I)) can enhance cycloaddition efficiency.

- Microwave-assisted synthesis : Reduces reaction time and improves regioselectivity.

- In-line purification : Use of scavenger resins to remove unreacted intermediates.

Side products like over-oxidized derivatives can be minimized by inert atmosphere (N₂/Ar) and strict temperature control .

Q. How do molecular docking studies elucidate the compound’s mechanism of action in therapeutic contexts?

- Methodological Answer : Docking simulations (e.g., AutoDock Vina) predict binding affinities to targets like COX-2 (anti-inflammatory) or acetylcholinesterase (neuroprotection). Steps include:

- Protein preparation : Retrieve 3D structures from PDB (e.g., 1PWH for COX-2).

- Grid parameterization : Focus on active sites (e.g., catalytic triad of AChE).

- Validation : Compare docking scores with known inhibitors (e.g., donepezil for AChE).

Surface plasmon resonance (SPR) can experimentally validate binding kinetics .

Q. What environmental stability studies are relevant for this compound, and how are they conducted?

- Methodological Answer : Environmental fate studies assess:

- Hydrolytic stability : Incubate in buffers (pH 4–9) at 25–50°C, monitor degradation via LC-MS.

- Photodegradation : Expose to UV light (λ = 254 nm), quantify breakdown products.

- Soil adsorption : Use batch equilibrium methods (OECD Guideline 106) with HPLC analysis.

These studies inform ecotoxicological risk assessments and disposal protocols .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.